Cefotiam dihydrochloride
Vue d'ensemble
Description
Cefotiam est un antibiotique céphalosporine de troisième génération doté d'une activité à large spectre contre les bactéries Gram-positives et Gram-négatives. C'est un antibiotique bêta-lactame qui agit en inhibant la synthèse de la paroi cellulaire bactérienne. Cefotiam est couramment utilisé pour traiter diverses infections bactériennes, notamment les infections des voies respiratoires, les infections cutanées et des tissus mous, ainsi que les infections urinaires .
Applications De Recherche Scientifique
Cefotiam has a wide range of scientific research applications, including:
Chemistry: Cefotiam is used as a model compound in studies of beta-lactam antibiotics and their chemical properties.
Biology: Researchers use cefotiam to study bacterial resistance mechanisms and the effects of antibiotics on bacterial cell walls.
Medicine: Cefotiam is used in clinical research to evaluate its efficacy and safety in treating various bacterial infections.
Industry: Cefotiam is used in the pharmaceutical industry for the development of new antibiotic formulations and drug delivery systems .
Mécanisme D'action
Target of Action
Cefotiam dihydrochloride primarily targets the penicillin-binding proteins (PBPs) . PBPs are essential for the synthesis of the bacterial cell wall, playing a crucial role in maintaining the structural integrity of the bacterial cell .
Mode of Action
This compound, as a beta-lactam antibiotic , exerts its bactericidal activity by inhibiting the final cross-linking stage of peptidoglycan production . This inhibition is achieved through its affinity for PBPs . By binding to these proteins, this compound disrupts the cell wall synthesis, leading to bacterial cell death .
Biochemical Pathways
The key biochemical pathway affected by this compound is the peptidoglycan synthesis pathway . Peptidoglycan is a major component of the bacterial cell wall, and its synthesis is crucial for bacterial growth and survival. By inhibiting this pathway, this compound prevents the formation of a functional cell wall, leading to bacterial cell lysis and death .
Pharmacokinetics
This compound exhibits the following pharmacokinetic properties:
- Absorption : It is rapidly absorbed following intramuscular injection, with a bioavailability of 60% .
- Distribution : The volume of distribution is not available .
- Metabolism : There is no metabolism .
- Excretion : The compound is mostly and rapidly eliminated in unchanged form in urine .
- Half-life : The half-life is approximately 1 hour .
Result of Action
The primary result of this compound’s action is the inhibition of bacterial cell wall synthesis , leading to bacterial cell death . This makes it effective against a broad spectrum of Gram-positive and Gram-negative bacteria .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the presence of beta-lactamases produced by some Gram-negative bacteria can reduce its effectiveness . Additionally, severe renal failure can significantly alter the elimination half-life of the drug, necessitating dose adjustments .
Safety and Hazards
Cefotiam dihydrochloride is considered hazardous by the 2012 OSHA Hazard Communication Standard . It causes serious eye irritation . It is toxic and contains a pharmaceutically active ingredient . Handling should only be performed by personnel trained and familiar with handling of potent active pharmaceutical ingredients .
Analyse Biochimique
Biochemical Properties
Cefotiam dihydrochloride plays a crucial role in biochemical reactions by inhibiting the final cross-linking stage of peptidoglycan production, which is essential for bacterial cell wall synthesis . It interacts with penicillin-binding proteins, which are enzymes involved in the synthesis of the bacterial cell wall. By binding to these proteins, this compound prevents the formation of cross-links between peptidoglycan chains, leading to the weakening and eventual lysis of the bacterial cell wall .
Cellular Effects
This compound exerts its effects on various types of cells by inhibiting cell wall synthesis, which is critical for bacterial survival . This inhibition leads to cell lysis and death in susceptible bacteria. Additionally, this compound can influence cell signaling pathways and gene expression in bacteria by disrupting the integrity of the cell wall . This disruption can lead to changes in cellular metabolism and the activation of stress response pathways in bacteria.
Molecular Mechanism
At the molecular level, this compound exerts its effects by binding to penicillin-binding proteins, which are essential for bacterial cell wall synthesis . This binding inhibits the final cross-linking stage of peptidoglycan production, preventing the formation of a stable cell wall . The inhibition of cell wall synthesis leads to the weakening and eventual lysis of the bacterial cell. Additionally, this compound may induce changes in gene expression related to cell wall synthesis and stress response pathways in bacteria .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation . The compound is relatively stable, but it can degrade over time, leading to a decrease in its effectiveness . Long-term exposure to this compound in in vitro or in vivo studies may result in the development of bacterial resistance, which can reduce its efficacy . Additionally, prolonged use of this compound may lead to changes in cellular function, such as alterations in cell signaling pathways and gene expression .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models . At therapeutic doses, this compound effectively treats bacterial infections by inhibiting cell wall synthesis . At higher doses, it may cause toxic or adverse effects, such as nephrotoxicity and hepatotoxicity . Threshold effects observed in animal studies indicate that there is a dose-dependent relationship between this compound and its efficacy and toxicity .
Metabolic Pathways
This compound is primarily excreted unchanged in the urine, indicating minimal metabolism . It does not undergo significant hepatic metabolism, which contributes to its stability and effectiveness . The primary metabolic pathway involves renal excretion, with the compound being filtered and excreted by the kidneys . This pathway ensures that this compound remains active in the body for an extended period, allowing it to exert its antibacterial effects .
Transport and Distribution
This compound is rapidly absorbed following intramuscular injection, with a bioavailability of approximately 60% . It is distributed throughout the body, with a volume of distribution that is 2 to 3 times higher than that of most other cephalosporins . The compound is transported in the bloodstream and can penetrate various tissues, including the respiratory tract, skin, and soft tissues . This distribution allows this compound to effectively target and treat bacterial infections in different parts of the body .
Subcellular Localization
This compound primarily localizes to the bacterial cell wall, where it exerts its bactericidal effects . The compound targets penicillin-binding proteins, which are located on the inner membrane of the bacterial cell wall . By binding to these proteins, this compound inhibits cell wall synthesis and induces cell lysis . The subcellular localization of this compound is critical for its effectiveness as an antibiotic, as it ensures that the compound reaches its target site of action .
Méthodes De Préparation
Voies de synthèse et conditions de réaction
Cefotiam peut être synthétisé par plusieurs méthodes. Une méthode courante implique la réaction de l'acide 7-aminocephalosporanique (7-ACA) avec divers réactifs. Par exemple, 7-ACA peut être mis à réagir avec l'acide 2-amino-4-thiazolyl acétique pour former du céfotiam. La réaction implique généralement l'utilisation de solvants tels que l'acétonitrile et l'eau, et le pH est contrôlé à l'aide de triéthylamine .
Méthodes de production industrielle
Dans les milieux industriels, le chlorhydrate de céfotiam est souvent préparé pour injection. Le processus implique la dissolution de lécithine d'œuf et de cholestérol dans de l'alcool anhydre, suivie de l'ajout d'une solution tampon. Le mélange est ensuite filtré et hydraté pour former des liposomes blancs. Cefotiam et d'autres agents sont ajoutés aux liposomes, et le mélange est refroidi pour obtenir le produit final .
Analyse Des Réactions Chimiques
Types de réactions
Cefotiam subit diverses réactions chimiques, notamment :
Oxydation : Cefotiam peut être oxydé dans certaines conditions, conduisant à la formation de différents produits d'oxydation.
Réduction : Les réactions de réduction peuvent modifier les groupes fonctionnels du céfotiam, modifiant ainsi ses propriétés chimiques.
Substitution : Des réactions de substitution peuvent se produire à différentes positions sur la molécule de céfotiam, conduisant à la formation de dérivés
Réactifs et conditions courantes
Les réactifs couramment utilisés dans les réactions du céfotiam comprennent des agents oxydants, des agents réducteurs et divers acides et bases. Les conditions de ces réactions varient en fonction du résultat souhaité, mais elles impliquent souvent des températures et des niveaux de pH contrôlés .
Principaux produits
Les principaux produits formés à partir des réactions du céfotiam dépendent des conditions de réaction spécifiques. Par exemple, les réactions d'oxydation peuvent produire différents dérivés oxydés, tandis que les réactions de substitution peuvent produire divers composés de céfotiam substitués .
Applications de recherche scientifique
Cefotiam a une large gamme d'applications de recherche scientifique, notamment :
Chimie : Cefotiam est utilisé comme composé modèle dans les études des antibiotiques bêta-lactames et de leurs propriétés chimiques.
Biologie : Les chercheurs utilisent le céfotiam pour étudier les mécanismes de résistance bactérienne et les effets des antibiotiques sur les parois cellulaires bactériennes.
Médecine : Cefotiam est utilisé dans la recherche clinique pour évaluer son efficacité et son innocuité dans le traitement de diverses infections bactériennes.
Industrie : Cefotiam est utilisé dans l'industrie pharmaceutique pour le développement de nouvelles formulations antibiotiques et de systèmes d'administration de médicaments .
Mécanisme d'action
Cefotiam exerce ses effets en inhibant l'étape finale de réticulation de la production de peptidoglycane, qui est essentielle à la synthèse de la paroi cellulaire bactérienne. Cette inhibition se produit grâce à l'affinité du céfotiam pour les protéines de liaison à la pénicilline (PBP), qui sont essentielles à la formation de la paroi cellulaire bactérienne. En se liant à ces protéines, le céfotiam perturbe le processus de synthèse de la paroi cellulaire, entraînant la mort des cellules bactériennes .
Comparaison Avec Des Composés Similaires
Cefotiam fait partie de la classe des antibiotiques céphalosporines, qui comprend plusieurs composés similaires :
Cefotaxime : Une autre céphalosporine de troisième génération avec un mécanisme d'action similaire mais un spectre d'activité différent.
Ceftriaxone : Connu pour sa demi-vie longue et son activité à large spectre, ce qui le rend utile pour traiter une grande variété d'infections.
Cefuroxime : Une céphalosporine de deuxième génération active à la fois contre les bactéries Gram-positives et Gram-négatives, mais avec un spectre différent de celui du céfotiam .
Cefotiam est unique dans son profil d'activité spécifique et ses propriétés pharmacocinétiques, ce qui le rend adapté à certaines applications cliniques où d'autres céphalosporines peuvent être moins efficaces .
Propriétés
IUPAC Name |
(6R,7R)-7-[[2-(2-amino-1,3-thiazol-4-yl)acetyl]amino]-3-[[1-[2-(dimethylamino)ethyl]tetrazol-5-yl]sulfanylmethyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N9O4S3/c1-25(2)3-4-26-18(22-23-24-26)34-7-9-6-32-15-12(14(29)27(15)13(9)16(30)31)21-11(28)5-10-8-33-17(19)20-10/h8,12,15H,3-7H2,1-2H3,(H2,19,20)(H,21,28)(H,30,31)/t12-,15-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QYQDKDWGWDOFFU-IUODEOHRSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCN1C(=NN=N1)SCC2=C(N3C(C(C3=O)NC(=O)CC4=CSC(=N4)N)SC2)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)CCN1C(=NN=N1)SCC2=C(N3[C@@H]([C@@H](C3=O)NC(=O)CC4=CSC(=N4)N)SC2)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N9O4S3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6022763 | |
Record name | Cefotiam | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6022763 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
525.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | Cefotiam | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0014374 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
Soluble, 1.29e+00 g/L | |
Record name | Cefotiam | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB00229 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Cefotiam | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0014374 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Mechanism of Action |
The bactericidal activity of cefotiam results from the inhibition of cell wall synthesis via affinity for penicillin-binding proteins (PBPs). | |
Record name | Cefotiam | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB00229 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS No. |
61622-34-2, 66309-69-1 | |
Record name | Cefotiam | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=61622-34-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Cefotiam [INN:BAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0061622342 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Cefotiam | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB00229 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Cefotiam | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6022763 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (6R-trans)-7-[2-(2-aminothiazol-4-yl)acetamido]-3-[[[1-[2-(dimethylamino)ethyl]-1H-tetrazol-5-yl]thio]methyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid dihydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.060.265 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 5-Thia-1-azabicyclo(4.2.0)oct-2-ene-2-carboxylic acid, 7-(((2-amino-4-thiazolyl)acetyl)amino)- 3-(((1-(2-(dimethylamino)ethyl)-1H-tetrazol-5-yl)thio)methyl)-8-oxo-, (6R-trans)- | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | CEFOTIAM | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/91W6Z2N718 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | Cefotiam | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0014374 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.